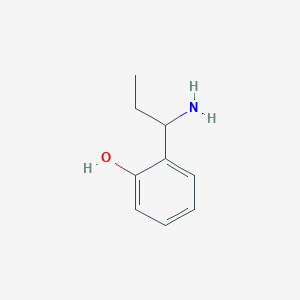

2-(1-Aminopropyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 1-aminopropyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)phenol can be achieved through several methods. One common approach involves the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid and ammonia in methanol. This multi-step process yields this compound with a high overall yield .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound typically involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, nucleophilic substitution, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)phenol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

2-(1-Aminopropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

4-Hydroxyamphetamine: A derivative with similar structural features but different pharmacological properties.

Eugenol: A phenolic compound with a methoxy group and allyl chain, known for its antimicrobial activity.

Uniqueness

2-(1-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(1-Aminopropyl)phenol, also known as this compound hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article will explore the compound's structure, synthesis, and particularly its biological effects, supported by relevant studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₃N and a molecular weight of approximately 135.21 g/mol. The compound features a phenolic structure with an amino group attached to a propyl chain, which contributes to its reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for various interactions within biological systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Reduction of Nitro Compounds : Nitro-substituted phenols can be reduced to their corresponding amines.

- Alkylation Reactions : Phenolic compounds can undergo alkylation with propylamine derivatives.

These methods vary in yield and purity, necessitating optimization for specific applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in neuroprotection and modulation of neurotransmitter systems.

Neuroprotective Effects

Studies have shown that this compound may influence serotonin and dopamine pathways, suggesting potential applications in treating neurological disorders such as depression and anxiety. Its neuroprotective effects are attributed to its ability to modulate neurotransmitter release and receptor binding.

Antioxidant Activity

The compound has been investigated for its antioxidant properties. It may act by donating hydrogen atoms to neutralize free radicals, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. This could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes within microbial cells.

The mechanism of action involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to serotonin receptors, influencing mood regulation.

- Antioxidant Mechanism : By acting as a hydrogen donor, it neutralizes reactive oxygen species (ROS).

- Disruption of Microbial Function : Potential disruption of microbial membranes leading to cell lysis.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Neuroprotective | Modulation of serotonin and dopamine pathways | |

| Antioxidant | Hydrogen donation to neutralize free radicals | |

| Antimicrobial | Disruption of microbial cell membranes |

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-Aminoethyl)indole | Indole ring structure | Antidepressant |

| 3-(Aminomethyl)phenol | Amine group but different positioning | Antioxidant |

| (R)-2-(1-Aminopropyl)phenol | Enantiomer of (S)-form | Potentially different activity |

Case Studies

In a notable study examining the neuroprotective effects of phenolic compounds, researchers found that derivatives similar to this compound exhibited significant reductions in neuronal apoptosis in vitro. The study highlighted the role of these compounds in modulating intracellular signaling pathways involved in cell survival .

Another research project focused on the antioxidant capacity of phenolic compounds derived from natural sources, demonstrating that compounds like this compound effectively scavenged free radicals in cellular assays .

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(1-aminopropyl)phenol |

InChI |

InChI=1S/C9H13NO/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,8,11H,2,10H2,1H3 |

InChI Key |

SJYRIEHMQRIBEN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.